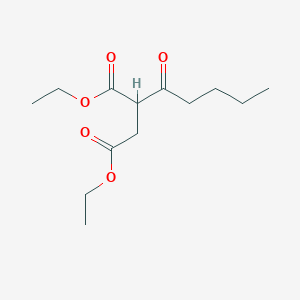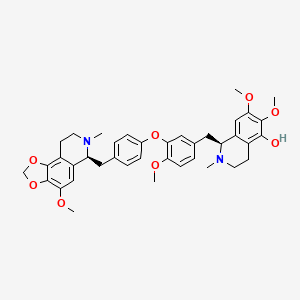
5-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-methoxy-3-(4-(((6S)-6,7,8,9-tetrahydro-4-methoxy-7-methyl-1,3-dioxolo(4,5-f)isoquinolin-6-yl)methyl)phenoxy)phenyl)methyl)-2-methyl-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thalistine involves complex organic reactions, typically starting from simpler isoquinoline derivatives. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of thalistine is not widely documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Thalistine can undergo various chemical reactions, including:
Oxidation: Thalistine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in thalistine.
Substitution: Thalistine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler alkaloid structures.
Aplicaciones Científicas De Investigación
Thalistine has several applications in scientific research, including:
Chemistry: Used as a model compound to study bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical processes and materials.
Mecanismo De Acción
The mechanism of action of thalistine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Thalistine is structurally similar to other bisbenzylisoquinoline alkaloids such as:
- Thalifaberine
- Thalirecebine
- Neothalfine
- Thaliatrine
Uniqueness
What sets thalistine apart from these similar compounds is its unique combination of functional groups and its specific biological activities. Each bisbenzylisoquinoline alkaloid has distinct properties that make it suitable for different applications.
Propiedades
Número CAS |
75352-25-9 |
|---|---|
Fórmula molecular |
C39H44N2O8 |
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
(1S)-6,7-dimethoxy-1-[[4-methoxy-3-[4-[[(6S)-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinolin-6-yl]methyl]phenoxy]phenyl]methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H44N2O8/c1-40-15-13-26-28(20-34(44-4)38(46-6)36(26)42)31(40)18-24-9-12-32(43-3)33(19-24)49-25-10-7-23(8-11-25)17-30-29-21-35(45-5)39-37(47-22-48-39)27(29)14-16-41(30)2/h7-12,19-21,30-31,42H,13-18,22H2,1-6H3/t30-,31-/m0/s1 |
Clave InChI |
OLUBXTYZCRTRJK-CONSDPRKSA-N |
SMILES isomérico |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC)OCO3 |
SMILES canónico |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


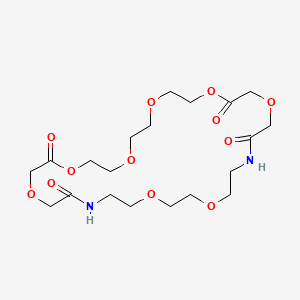
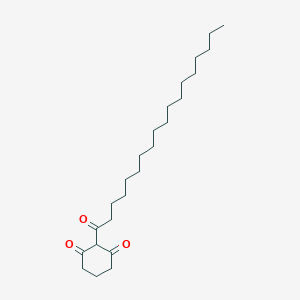
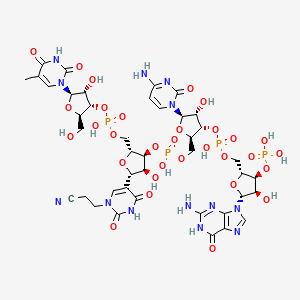




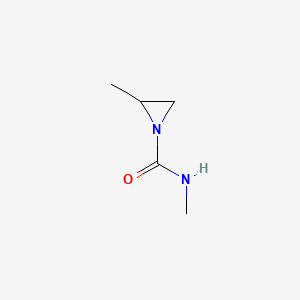
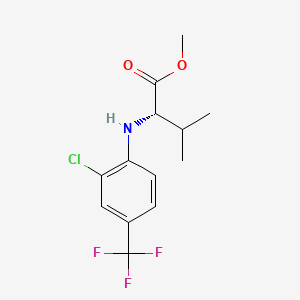
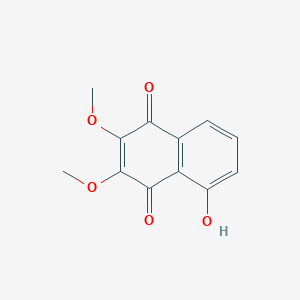

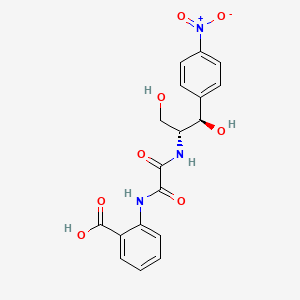
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
